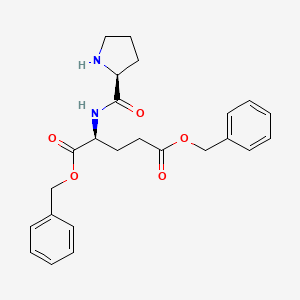

Dibenzyl L-prolyl-L-glutamate

Description

Structure

3D Structure

Properties

CAS No. |

842120-60-9 |

|---|---|

Molecular Formula |

C24H28N2O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

dibenzyl (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioate |

InChI |

InChI=1S/C24H28N2O5/c27-22(30-16-18-8-3-1-4-9-18)14-13-21(26-23(28)20-12-7-15-25-20)24(29)31-17-19-10-5-2-6-11-19/h1-6,8-11,20-21,25H,7,12-17H2,(H,26,28)/t20-,21-/m0/s1 |

InChI Key |

FLNUYOLYWWFUDV-SFTDATJTSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Dibenzyl L Prolyl L Glutamate

Classical and Modern Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SolPS) is a traditional yet relevant method for preparing dipeptides and shorter peptide chains. creative-peptides.com This approach involves the reaction of amino acid derivatives in a suitable solvent, followed by purification of the product at each step. creative-peptides.com

Coupling Reagents and Reaction Conditions for Dipeptide Formation

The formation of the peptide bond between L-proline and L-glutamate derivatives requires the activation of the carboxylic acid group of the N-protected proline. A variety of coupling reagents have been developed to facilitate this reaction efficiently, minimizing side reactions and racemization. uni-kiel.de

Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). uni-kiel.depeptide.com For instance, the synthesis of a protected Pro-Glu dipeptide can be achieved by reacting BOC-L-proline with dibenzyl L-glutamate. newdrugapprovals.orggoogle.com In one method, BOC-L-proline is activated with ethyl chloroformate in the presence of triethylamine (B128534) at 0°C in dichloromethane (B109758). newdrugapprovals.orggoogle.com The resulting mixed anhydride (B1165640) is then reacted with dibenzyl L-glutamate to yield the dipeptide. newdrugapprovals.orggoogle.com

Other effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU). uni-kiel.depeptide.com These reagents are known for their high efficiency and ability to suppress racemization, especially when used with sterically hindered amino acids. uni-kiel.de Recent advancements have also explored greener coupling agents like propylphosphonic anhydride (T3P®) and the use of microwave irradiation to accelerate reaction times and improve yields. mdpi.comrsc.orgresearchgate.net For example, a microwave-assisted method using TiCl₄ as a condensing agent has been shown to produce dipeptides in high yields (around 90%) within a short reaction time (20 minutes). mdpi.comresearchgate.net

| Coupling Reagent/Method | Additive(s) | Typical Solvent | Key Features |

|---|---|---|---|

| DCC, DIC | HOBt, NHS | DCM, DMF | Classical carbodiimide (B86325) method; risk of N-acylurea formation. uni-kiel.de |

| Ethyl Chloroformate | Triethylamine | DCM | Mixed anhydride method; effective for forming the Pro-Glu bond. newdrugapprovals.orggoogle.com |

| HBTU, HATU, HCTU | DIEA | DMF, NMP | Uronium/aminium salts; fast reaction times and low racemization. peptide.com |

| PyBOP, PyAOP | DIEA | DMF | Phosphonium salts; particularly effective for hindered couplings. peptide.com |

| TiCl₄ with Microwave | Pyridine | Pyridine | Rapid synthesis with high yields. mdpi.comresearchgate.net |

| T3P® | DIPEA | DMF, DCM | "Green" coupling reagent with water-soluble byproducts. rsc.orgmdpi.com |

Optimization of Yield and Purity in Solution-Phase Synthesis

Optimizing the yield and purity in solution-phase synthesis requires careful control over reaction conditions and purification methods. The choice of coupling reagent and additives is critical to prevent side reactions like racemization. uni-kiel.de For example, the addition of HOBt or its derivatives can significantly reduce the risk of losing stereochemical integrity during the coupling step. uni-kiel.deacs.org

Protecting Group Chemistry of Benzyl (B1604629) Esters and Related Amides

In the synthesis of Dibenzyl L-prolyl-L-glutamate, protecting groups are essential to prevent unwanted side reactions at the various functional groups of the amino acids. scispace.comorganic-chemistry.org The benzyl (Bzl or Bn) group is a common choice for protecting the carboxylic acid functions of glutamic acid, forming benzyl esters. scispace.comresearchgate.netpeptide.com This protection is typically achieved through Fischer-Speier esterification, using benzyl alcohol and an acid catalyst like p-toluenesulfonic acid. researchgate.net

The N-terminus of the proline residue is often protected with a tert-butoxycarbonyl (Boc) group. newdrugapprovals.orggoogle.com The Boc group is stable under the conditions used for peptide coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for further chain elongation. newdrugapprovals.orggoogle.comiris-biotech.de

The benzyl ester protecting groups are generally stable to the acidic conditions used for Boc removal but can be cleaved under different conditions, most commonly by catalytic hydrogenolysis (e.g., using palladium on charcoal and hydrogen gas). google.comscispace.com This orthogonality of protecting groups—where one can be removed without affecting the other—is a cornerstone of peptide synthesis, allowing for the selective deprotection and modification of the peptide chain. organic-chemistry.orgiris-biotech.de

| Protecting Group | Functional Group Protected | Introduction Method | Removal Conditions | Orthogonal To |

|---|---|---|---|---|

| Benzyl (Bzl) | Carboxylic Acid (Glutamate) | Fischer-Speier esterification with benzyl alcohol. researchgate.net | Catalytic Hydrogenolysis (H₂/Pd-C). google.comscispace.com | Boc |

| tert-Butoxycarbonyl (Boc) | α-Amino (Proline) | Reaction with di-tert-butyl dicarbonate. | Trifluoroacetic acid (TFA). newdrugapprovals.orggoogle.comiris-biotech.de | Benzyl esters |

Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing Derivatives

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, offers a more rapid and automated alternative to solution-phase methods, particularly for longer peptides. scielo.brnii.ac.jpcsic.espeptide.com In SPPS, the peptide is assembled sequentially while one end is anchored to an insoluble polymer support (resin). scielo.brcsic.es

Resin Selection and Loading Strategies

The choice of resin is a critical first step in SPPS as it determines the nature of the C-terminal group of the final peptide and the conditions required for its cleavage. iris-biotech.deresearchgate.net For synthesizing a peptide with a C-terminal proline, a Wang or 2-chlorotrityl (2-ClTrt) resin is often employed if a C-terminal carboxylic acid is desired after cleavage. researchgate.net Rink Amide resin would be used to obtain a C-terminal amide. researchgate.net

Loading, or the attachment of the first amino acid to the resin, is a crucial step. peptide.comsigmaaldrich.com For Wang resin, the Fmoc-protected amino acid is typically activated with a carbodiimide like DIC and a catalyst such as DMAP. For the more acid-labile 2-ClTrt resin, the Fmoc-amino acid is attached by simple incubation with the resin in the presence of a hindered base like diisopropylethylamine (DIEA), a method that avoids racemization. sigmaaldrich.com

The loading capacity of the resin (expressed in mmol/g) is another important consideration. iris-biotech.de For the synthesis of complex or aggregation-prone sequences, a resin with a lower loading capacity is often preferred to minimize intermolecular interactions between growing peptide chains. iris-biotech.desigmaaldrich.com

Comparative Analysis of SPPS and Solution-Phase Syntheses for Peptide Intermediates

Both SPPS and SolPS have distinct advantages and disadvantages for the synthesis of peptide intermediates like Dibenzyl L-prolyl-L-glutamate. creative-peptides.comrsc.org

Solution-Phase Synthesis (SolPS):

Advantages: Allows for the purification of intermediates at each step, which can lead to higher purity of the final product. creative-peptides.combachem.com It is also more readily scalable for large-scale industrial production.

Disadvantages: Can be time-consuming and labor-intensive due to the required workup and purification after each reaction. scielo.brrsc.org

Solid-Phase Peptide Synthesis (SPPS):

Advantages: The process is much faster, especially with automation, as it involves simple filtration and washing steps to remove excess reagents and byproducts. bachem.comscielo.brpeptide.com This makes it ideal for the rapid synthesis of many peptides. csic.es

Disadvantages: Impurities can accumulate on the resin, as purification only occurs at the final cleavage step. bachem.com Problems like peptide aggregation on the solid support can hinder reaction completion, especially for longer or hydrophobic sequences. sigmaaldrich.com The use of large excesses of reagents can also be a drawback in terms of cost and sustainability. nii.ac.jp

For a dipeptide intermediate, SolPS can be a very effective and high-yielding approach, as demonstrated by the synthesis of BOC-L-proline-L-glutamic acid dibenzyl ester with a 95% yield. newdrugapprovals.orggoogle.com However, if this dipeptide is part of a larger peptide synthesis, incorporating a derivative onto a solid support via SPPS would be the more common and efficient strategy for subsequent chain elongation. thieme-connect.comthieme-connect.com

| Feature | Solution-Phase Synthesis (SolPS) | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Speed | Slower, due to intermediate purification. scielo.br | Faster, especially with automation. bachem.com |

| Purification | Purification of intermediates is possible. creative-peptides.combachem.com | Final product purification only. bachem.com |

| Scalability | Generally more scalable for large quantities. | Typically used for small to medium quantities. bachem.com |

| Reagent Use | Stoichiometric amounts can be used. mdpi.com | Large excess of reagents is common. nii.ac.jp |

| Key Challenge | Laborious purification steps. rsc.org | On-resin aggregation and accumulated impurities. sigmaaldrich.com |

Enzymatic and Biocatalytic Routes to Dibenzyl L-prolyl-L-glutamate and its Precursors

The enzymatic and biocatalytic synthesis of dipeptides and their precursors represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. nih.gov While direct enzymatic synthesis of Dibenzyl L-prolyl-L-glutamate is not extensively documented, research into the enzymatic synthesis of its key precursors, particularly selectively protected L-glutamate derivatives, provides valuable insights into potential biocatalytic routes.

Enzyme Screening for Selective Esterification and Hydrolysis of L-Glutamate Derivatives

The selective protection of L-glutamic acid's two carboxylic acid groups is a critical step in the synthesis of glutamate-containing peptides. Biocatalysis offers an attractive alternative to traditional chemical methods for achieving this selectivity. Enzyme screening is a crucial part of developing these biocatalytic routes, with a focus on identifying enzymes that can selectively perform esterification or hydrolysis at the α- or γ-position of L-glutamate derivatives.

One approach involves the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate to produce α-benzyl L-glutamate, a direct precursor for peptide coupling. In a comprehensive screening of approximately 120 individual lipase, esterase, and protease enzymes, several were identified as active in the hydrolysis of dibenzyl L-glutamate. Initial screenings at pH 7.0 in a biphasic toluene-water mixture showed that many enzymes favored the formation of the undesired γ-benzyl glutamate (B1630785). However, by adjusting the reaction conditions, particularly the pH, the selectivity could be influenced. It was hypothesized that at a lower pH, the protonated amine group allows for better discrimination between the two ester moieties. Subsequent screening at pH 5.0 identified a pig liver esterase, PLE-4, that favored the formation of the desired α-benzyl L-glutamate.

Another biocatalytic strategy is the selective esterification of an N-protected L-glutamic acid. For instance, the protease Alcalase has been shown to catalyze the mono-benzylesterification of N-Boc L-glutamic acid, yielding the desired α-benzyl ester. Furthermore, enzymes like glutaminases and asparaginases have been screened for their ability to selectively hydrolyze the γ-amide of α-benzyl L-glutamine, offering another pathway to α-benzyl L-glutamate.

| Enzyme Screened | Substrate | Desired Product | Key Findings |

| Lipases, Esterases, Proteases (approx. 120) | Dibenzyl L-glutamate | α-Benzyl L-glutamate | Many enzymes were active but showed undesired γ-selectivity at pH 7.0. |

| Pig Liver Esterase (PLE-4) | Dibenzyl L-glutamate | α-Benzyl L-glutamate | At pH 5.0, favored formation of the desired α-benzyl L-glutamate (64% yield vs. 16% γ-benzyl L-glutamate). |

| Alcalase (a protease) | N-Boc L-glutamic acid | N-Boc-α-benzyl-L-glutamate | Achieved 81% yield in mono-benzylesterification. |

| Glutaminases, Asparaginases, Amidases | α-Benzyl L-glutamine | α-Benzyl L-glutamate | Screened for γ-selective amide hydrolysis. |

Chemo- and Regioselectivity in Biocatalytic Transformations

Chemo- and regioselectivity are hallmarks of enzymatic catalysis and are of paramount importance in the synthesis of complex molecules like Dibenzyl L-prolyl-L-glutamate. nih.gov The ability of enzymes to distinguish between similar functional groups, such as the α- and γ-carboxylic esters of glutamate, is crucial.

In the context of dipeptide synthesis, aminopeptidases have been explored for their catalytic activity. For example, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) has been shown to synthesize various dipeptides from non-N-protected amino acids in methanol. asm.org The enzyme exhibits broad specificity for both the acyl donor (free amino acid) and the acyl acceptor (aminoacyl methyl ester). asm.org However, a significant limitation of this particular enzyme is its inability to hydrolyze peptides where proline is the penultimate residue, which suggests it would not be suitable for synthesizing L-prolyl-L-glutamate. asm.org

L-amino acid ligases (Lals) represent another class of enzymes with great potential for dipeptide synthesis. asm.org These enzymes catalyze the formation of a peptide bond between two unprotected amino acids in an ATP-dependent manner. asm.org For example, TabS, an Lal from Pseudomonas syringae, has been used to synthesize a variety of functional dipeptides with high yields. asm.org The substrate specificity of such enzymes would need to be carefully evaluated or engineered for the synthesis of L-prolyl-L-glutamate.

The chemoenzymatic approach, which combines chemical and enzymatic steps, is a powerful strategy. researchgate.net For instance, a chemoenzymatic process for synthesizing functionalized (S)-glutamate analogues has been developed, starting with a chemical reaction and followed by an enzymatic resolution step. researchgate.net Such a strategy could be envisioned for the synthesis of Dibenzyl L-prolyl-L-glutamate, where an initial chemical coupling could be followed by an enzymatic modification or deprotection step.

Innovations in Peptide Bond Formation and Protection Strategies

Chemoselective Peptide Coupling Approaches

The formation of the peptide bond between L-proline and L-glutamate requires a chemoselective coupling method to avoid unwanted side reactions. A notable innovation in this area is the use of a tandem sequential peptide coupling strategy. rsc.org This one-pot approach allows for the formation of multiple peptide bonds without the need to isolate and purify intermediates, significantly improving efficiency. rsc.org For example, the synthesis of the perbenzylated form of Glypromate (Cbz-Gly-Pro-Glu(OBn)-OBn) has been achieved with a 95% global yield and 99% purity using this method. rsc.orgnih.gov

Other advanced chemoselective ligation methods are also being developed. rsc.org These include native chemical ligation (NCL) and related techniques that allow for the coupling of unprotected peptide fragments in aqueous solutions. oup.com For instance, amino thioacid coupling (ATC) is a method that involves the reaction between a peptide-aryl thioester and an amino thioacid, proceeding through a thioanhydride intermediate to form the peptide bond. oup.com Another approach utilizes quinolinium thioester salts for peptide bond formation, which has been successfully applied to the synthesis of various dipeptides with complete stereochemical integrity. scispace.com

| Coupling Approach | Description | Key Advantages |

| Tandem Sequential Peptide Coupling | One-pot formation of multiple peptide bonds without isolation of intermediates. rsc.org | High global yield and purity, improved efficiency and greener process. rsc.orgnih.gov |

| Amino Thioacid Coupling (ATC) | Reaction between a peptide-aryl thioester and an amino thioacid. oup.com | Chemoselective coupling without protecting groups. oup.com |

| Quinolinium Thioester Salts | Use of quinolinium thioester salts as activating agents for peptide bond formation. scispace.com | Good yields, preservation of stereochemical integrity. scispace.com |

| Bis(2-selenylethyl)amido (SeEA) Ligation | A rapid chemoselective ligation method relying on an N,Se-acyl shift. rsc.org | Significantly faster than related SEA ligation, useful for total protein synthesis. rsc.org |

Development of Novel Protecting Group Removal Techniques via Hydrogenolysis

The benzyl group is a commonly used protecting group for the carboxylic acid and amine functionalities in peptide synthesis, and its removal is typically achieved through catalytic hydrogenolysis. newdrugapprovals.orggoogle.com This method is advantageous as it generally proceeds under mild conditions.

In the synthesis of Dibenzyl L-prolyl-L-glutamate and its analogues, the simultaneous removal of both benzyl ester groups from the glutamate residue and potentially a benzyloxycarbonyl (Cbz) group from the N-terminus can be accomplished via hydrogenolysis. newdrugapprovals.orgnewdrugapprovals.org The most common catalyst for this transformation is palladium on charcoal (Pd/C). nih.govnewdrugapprovals.org The reaction is typically carried out in a solvent mixture, such as ethyl acetate (B1210297) and methanol, under a hydrogen atmosphere at room temperature and pressure. newdrugapprovals.orgnewdrugapprovals.org

Recent developments have also explored other palladium-based catalysts to improve the efficiency and selectivity of hydrogenolysis. For instance, a Pd/Si catalyst has been used for the deprotection of a related tripeptide, with the reaction monitored by HPLC to ensure completion. newdrugapprovals.orgnewdrugapprovals.org The efficiency of commercially available palladium catalysts can vary, which can impact reaction times and yields. researchgate.net Therefore, catalyst screening and optimization are important for developing robust deprotection protocols. The choice of solvent can also be critical, and in some cases, the product may precipitate from the reaction mixture upon completion, simplifying purification. newdrugapprovals.orgnewdrugapprovals.org

| Protecting Group | Removal Method | Catalyst | Key Features |

| Dibenzyl ester (glutamate) | Catalytic Hydrogenolysis | 10% Palladium on charcoal (Pd/C) | Simultaneous deprotection of both ester groups. newdrugapprovals.orgnewdrugapprovals.org |

| Benzyloxycarbonyl (Cbz) and Dibenzyl esters | Catalytic Hydrogenolysis | Palladium on charcoal (Pd/C) | Concomitant removal of all benzyl-based protecting groups. nih.gov |

| Benzyl-based groups | Catalytic Hydrogenolysis | Pd/Si | Used for deprotection of related peptides. newdrugapprovals.orgnewdrugapprovals.org |

Advanced Spectroscopic and Structural Elucidation of Dibenzyl L Prolyl L Glutamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for the structural elucidation of peptides in solution. It provides detailed information on the chemical environment of individual atoms, their connectivity, and spatial arrangement.

1H and 13C NMR Techniques for Structural Confirmation and Purity Assessment

One-dimensional (1D) proton (1H) and carbon-13 (13C) NMR are primary techniques for verifying the identity and purity of Dibenzyl L-prolyl-L-glutamate. The 1H NMR spectrum provides information on the number and type of hydrogen atoms, while the 13C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. rsc.org

For Dibenzyl L-prolyl-L-glutamate, specific chemical shifts in the 1H and 13C NMR spectra correspond to the protons and carbons of the proline, glutamate (B1630785), and benzyl (B1604629) protecting groups. nih.gov The integration of proton signals is directly proportional to the number of protons they represent, allowing for a quantitative assessment of the relative abundance of different parts of the molecule. rsc.org The presence of characteristic signals confirms the successful synthesis of the target compound. For instance, the signals for the ten aromatic protons of the two benzyl groups are typically observed around 7.32 ppm in CDCl3. nih.gov

Purity assessment by NMR, often termed quantitative NMR (qNMR), can be performed by integrating the signals of the main compound against those of any impurities present. acs.org This "100% method" allows for the determination of the relative percentage of the target compound and any structurally related or unrelated impurities, such as residual solvents or starting materials, without the need for a separate reference standard. acs.org The high spectral dispersion of NMR minimizes signal overlap, making it a powerful tool for identifying and quantifying unexpected impurities that might be missed by other methods like HPLC. rsc.org

Table 1: 1H NMR Spectroscopic Data for L-Prolyl-L-glutamyl Dibenzyl Ester in CDCl3 (400 MHz). nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13–8.15 | d | 1H | Glu-NH |

| 7.32 | s | 10H | Ar-H (Benzyl) |

| 5.00–5.14 | m | 4H | O-CH ₂-Ph |

| 4.62–4.64 | m | 1H | Glu α-CH |

| 3.69–3.73 | m | 1H | Pro α-CH |

| 2.87–2.99 | m | 2H | Pro δ-CH ₂ |

| 2.29–2.41 | m | 3H | Glu γ-CH ₂ & Pro β-CH |

| 2.00–2.10 | m | 2H | Glu β-CH ₂ |

| 1.85–1.88 | m | 1H | Pro β-CH |

| 1.65–1.70 | m | 4H | Pro γ-CH ₂ & NH₂ |

Note: Data corresponds to the deprotected amine form (L-Prolyl-L-glutamyl Dibenzyl Ester) as a direct precursor/derivative.

Table 2: 13C NMR Spectroscopic Data for L-Prolyl-L-glutamyl Dibenzyl Ester in CDCl3 (100 MHz). nih.gov

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | Pro C=O |

| 172.3 | Glu γ-C=O |

| 171.7 | Glu α-C=O |

| 135.8, 135.3 | Ar-C (Quaternary) |

| 128.6, 128.4, 128.3, 128.2 | Ar-CH |

| 67.2, 66.5 | O-C H₂-Ph |

| 60.5 | Pro α-C |

| 51.1 | Glu α-C |

| 47.3 | Pro δ-C |

| 30.9, 30.3 | Glu γ-C & Pro β-C |

| 27.6 | Glu β-C |

| 26.2 | Pro γ-C |

Note: Data corresponds to the deprotected amine form (L-Prolyl-L-glutamyl Dibenzyl Ester) as a direct precursor/derivative.

Two-Dimensional (2D) NMR for Complex Structure Determination

While 1D NMR is useful, complex molecules like dipeptides often exhibit overlapping signals, making unambiguous assignments challenging. walisongo.ac.id Two-dimensional (2D) NMR spectroscopy resolves this by spreading the signals across two frequency axes, revealing correlations between nuclei. pressbooks.pub

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically on adjacent carbons (3J-coupling). researchgate.net In Dibenzyl L-prolyl-L-glutamate, a COSY spectrum would show cross-peaks connecting the α-proton of proline to its β-protons, and the α-proton of glutamate to its β-protons, which in turn couple to the γ-protons. This allows for the mapping of the entire amino acid spin systems, confirming their structure and sequence. walisongo.ac.idd-nb.info

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (1J-coupling). pressbooks.pubresearchgate.net An HSQC spectrum provides a clear map where each cross-peak links a specific proton signal on one axis to its corresponding carbon signal on the other. This is exceptionally powerful for assigning the crowded aliphatic regions in the 1H and 13C spectra of the proline and glutamate residues. mpg.detandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments. For instance, an HMBC spectrum could show a correlation from the glutamate amide proton (NH) to the proline α-carbonyl carbon, definitively establishing the peptide bond linkage. nih.gov

Together, these 2D NMR experiments provide an unambiguous and detailed assignment of all proton and carbon signals, leaving no doubt as to the constitution and connectivity of the molecule. tandfonline.comresearchgate.net

Conformational Analysis via Solution-State NMR

The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation, which often interconvert slowly on the NMR timescale. nih.gov This can lead to the appearance of two distinct sets of NMR signals for the residues near the proline. mdpi.com Solution-state NMR is the primary tool for studying this equilibrium. nih.gov

The relative populations of the cis and trans isomers can be determined by integrating the corresponding sets of signals in the 1D NMR spectrum. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY or ROESY, are critical for determining the dominant conformation. An NOE is observed between protons that are close in space (<5 Å). For the Pro-Glu linkage:

In the trans conformation, a strong NOE is expected between the α-proton of the residue preceding proline and the δ-protons of proline. chemrxiv.org

In the cis conformation, a strong NOE is observed between the α-protons of both residues. chemrxiv.org

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) measures m/z values with extremely high accuracy, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula. While multiple combinations of atoms can result in the same nominal mass (integer mass), only one specific molecular formula will match the highly accurate mass measured by HRMS. libretexts.orgnih.gov

For Dibenzyl L-prolyl-L-glutamate, the molecular formula is C₂₄H₂₈N₂O₅. Using the exact masses of the most abundant isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), a precise theoretical mass can be calculated. An HRMS measurement confirming this exact mass provides definitive proof of the elemental composition.

Table 3: Molecular Formula Verification of Dibenzyl L-prolyl-L-glutamate by HRMS

| Parameter | Value |

| Molecular Formula | C₂₄H₂₈N₂O₅ |

| Nominal Mass | 424 |

| Calculated Exact Mass [M+H]⁺ | 425.20709 Da |

| Hypothetical HRMS Measured Mass | 425.2071 Da |

| Mass Accuracy | <1 ppm |

The calculated exact mass for the protonated molecule [M+H]⁺ is a key value sought in ESI-HRMS analysis. A measured value within a few parts per million (ppm) of the calculated value confirms the molecular formula.

Fragmentation Pattern Analysis for Structural Insights

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) is selected, fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The way a peptide fragments provides a wealth of structural information.

Peptide fragmentation typically occurs along the peptide backbone, yielding characteristic b- and y-type ions. osu.edu However, the presence of a proline residue significantly influences the fragmentation pattern, a phenomenon known as the "proline effect". osu.edunih.gov Cleavage of the peptide bond N-terminal to the proline residue is often the most dominant fragmentation pathway. researchgate.netresearchgate.net

For Dibenzyl L-prolyl-L-glutamate, collision-induced dissociation (CID) of the [M+H]⁺ ion would be expected to show a prominent y-ion corresponding to the cleavage of the amide bond between the glutamic acid and proline residues. This would result in a fragment representing the protonated prolyl-dibenzyl ester portion of the molecule. Other significant fragments would include the loss of the benzyl groups. Analysis of these fragmentation pathways confirms the amino acid sequence and the identity of the protecting groups. nih.govnih.gov

Table 4: Predicted Major Fragment Ions for [Dibenzyl L-prolyl-L-glutamate + H]⁺ in MS/MS

| Ion Type | Fragment Structure | Calculated m/z |

| y₂ | [H₂-Pro-Glu(OBn)₂]⁺ | 425.21 |

| b₂ | [H-Pro-Glu-OH]⁺ - H₂O | 225.12 |

| y₁ | [H₂-Glu(OBn)₂]⁺ | 328.15 |

| b₁ | [H-Pro]⁺ | 98.06 |

| - | [M+H - C₇H₇]⁺ | 334.15 |

| - | [M+H - C₇H₈O]⁺ | 317.12 |

Fragmentation patterns can be complex and are influenced by the instrument and energy used. The listed ions represent plausible major pathways based on established peptide fragmentation rules, including the proline effect.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For peptide intermediates such as Dibenzyl L-prolyl-L-glutamate, this technique provides invaluable insights into molecular conformation, stereochemistry, and the non-covalent interactions that dictate the supramolecular architecture in the solid state.

Crystallization Strategies for Peptide Intermediates

The crystallization of peptide intermediates presents unique challenges owing to their conformational flexibility, potential for aggregation, and often amphiphilic nature. cambrex.com Obtaining high-quality, single crystals suitable for X-ray diffraction requires a systematic exploration of various crystallization conditions. cambrex.com Strategies are typically aimed at slowly reaching a state of supersaturation, allowing for controlled nucleation and crystal growth while avoiding the formation of amorphous precipitates or gels. cambrex.com

Commonly employed techniques for crystallizing peptide intermediates include:

Vapor Diffusion: This is the most prevalent method, existing in two main setups: hanging drop and sitting drop. americanpeptidesociety.org A concentrated drop of the peptide solution, mixed with a precipitant solution, is allowed to equilibrate in a sealed chamber with a larger reservoir of the precipitant solution. americanpeptidesociety.org Water slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the peptide and the precipitant, thereby inducing crystallization. americanpeptidesociety.org

Microbatch Crystallization: In this method, small volumes of the peptide and precipitant solutions are mixed directly and then covered with an inert oil, such as paraffin (B1166041) or silicone oil, to prevent evaporation. americanpeptidesociety.org This technique is advantageous as it requires minimal sample volume and is well-suited for high-throughput screening of a wide array of crystallization conditions. americanpeptidesociety.org

Cooling Crystallization: This strategy involves dissolving the peptide in a suitable solvent at an elevated temperature and then slowly cooling the solution to decrease its solubility, leading to crystal formation. The cooling rate is a critical parameter that must be optimized to control crystal size and quality.

Anti-Solvent Crystallization: This technique relies on the addition of a solvent in which the peptide is insoluble (an anti-solvent) to a solution of the peptide. The anti-solvent is added gradually to slowly reduce the peptide's solubility to the point of crystallization. The choice of solvent/anti-solvent system is crucial for success. cambrex.com

For protected dipeptides like Dibenzyl L-prolyl-L-glutamate, optimization involves screening a matrix of variables including pH, temperature, peptide concentration, and the type and concentration of precipitants (e.g., salts, organic solvents like isopropanol, or polymers like polyethylene (B3416737) glycol). cambrex.com The presence of bulky, hydrophobic protecting groups like the benzyl esters can influence solubility and packing, necessitating careful selection of organic co-solvents. cambrex.com Continuous crystallization methods, using technologies like mixed-suspension, mixed-product-removal (MSMPR) crystallizers, are also being developed to provide more robust and scalable approaches for peptide intermediates. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule like Dibenzyl L-prolyl-L-glutamate is governed by a network of directional intermolecular interactions that create a thermodynamically stable, repeating three-dimensional lattice. While a specific crystal structure for this exact compound is not publicly available, its structural features allow for a predictive analysis of the interactions that would likely direct its solid-state assembly. These interactions are common in the crystal structures of other N- and C-protected dipeptides. rsc.orgresearchgate.net

The dominant interactions expected to define the crystal structure are:

Hydrogen Bonding: The primary and most directional interaction would be the intermolecular hydrogen bond between the amide N-H group of one molecule and the amide carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This interaction typically leads to the formation of infinite chains or sheets, which are fundamental motifs in peptide crystal structures. researchgate.net

C-H···O Interactions: Weaker hydrogen bonds involving carbon donors, such as the Cα-H or methylene (B1212753) hydrogens of the proline and glutamate residues, and carbonyl oxygen acceptors (from either the amide or ester groups) are also common. researchgate.net While less energetic than conventional N-H···O bonds, their cumulative effect can be significant in determining the final packed structure.

Table 1: Predicted Intermolecular Interactions in Crystalline Dibenzyl L-prolyl-L-glutamate

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Amide N-H | Amide C=O | Primary driver of backbone organization, forming chains or sheets. nih.gov |

| π-π Stacking | Benzyl Ring | Benzyl Ring | Stabilizes hydrophobic regions; contributes to dense packing. nih.gov |

| Van der Waals Forces | Aliphatic C-H (Pro, Glu) | All atoms | Overall cohesive forces contributing to lattice energy. |

| Weak Hydrogen Bond | Cα-H, CH₂ | Ester C=O, Amide C=O | Fine-tunes molecular conformation and packing. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule and to probe its conformational state. nih.gov By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, an IR spectrum provides a unique "fingerprint" of the compound. google.com For Dibenzyl L-prolyl-L-glutamate, IR spectroscopy can confirm the presence of its key functional groups and provide valuable information about the secondary structure of the peptide backbone. nih.govacs.org

The IR spectrum is typically analyzed in terms of characteristic absorption bands:

Amide Bands: These are the most informative bands for conformational analysis of peptides. nih.gov

Amide I (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the amide group. Its frequency is highly sensitive to hydrogen bonding and the local secondary structure (e.g., β-turn, random coil). acs.orgmpg.de A lower frequency within this range typically indicates stronger hydrogen bonding.

Amide II (1500-1600 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its position is also sensitive to conformation and hydrogen bonding. global-sci.com

Amide III (1200-1350 cm⁻¹): This is a complex band involving C-N stretching and N-H bending. The intensities of its components can be correlated with P(II), β, and αR conformations. nih.govresearchgate.net

Ester Carbonyl (C=O) Stretch (~1730-1750 cm⁻¹): The two benzyl ester groups will exhibit a strong, characteristic absorption band at a higher frequency than the amide C=O stretch.

C-H Stretching Vibrations (2850-3100 cm⁻¹): These bands correspond to the stretching of C-H bonds in the aliphatic (proline, glutamate) and aromatic (benzyl) parts of the molecule.

Aromatic C=C Stretching (~1450-1600 cm⁻¹): The benzyl rings will show characteristic absorptions in this region due to the stretching of their carbon-carbon double bonds.

N-H Stretching (~3200-3400 cm⁻¹): The stretching vibration of the amide N-H bond gives rise to a band in this region. Its position and shape are indicative of the extent of hydrogen bonding.

The presence of the conformationally restricted proline residue often induces β-turn structures in peptides. mpg.de The specific frequency of the Amide I band in the solid-state IR spectrum of Dibenzyl L-prolyl-L-glutamate could therefore be used to infer the presence of such a turn, which would be stabilized by an intramolecular hydrogen bond. Comparing spectra from solid-state and solution phases can also reveal changes in conformation and intermolecular interactions upon dissolution. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Dibenzyl L-prolyl-L-glutamate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (Ar-COOR) | C=O Stretch | 1730 - 1750 | Strong |

| Secondary Amide (R-CO-NH-R) | Amide I (C=O Stretch) | 1630 - 1680 | Strong |

| Secondary Amide | Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 | Moderate-Strong |

| Secondary Amide | N-H Stretch | 3200 - 3400 | Moderate |

| Aromatic Ring | C=C Stretch | ~1450, 1500, 1580, 1600 | Variable |

| Alkyl Groups | C-H Stretch | 2850 - 2970 | Moderate |

| Ester | C-O Stretch | 1150 - 1250 | Strong |

Dibenzyl L Prolyl L Glutamate As a Building Block in Peptidomimetic and Analogue Design Research

Synthesis of Glycyl-L-prolyl-L-glutamic Acid (GPE) and its Analogs

The synthesis of GPE and its analogues frequently employs a convergent strategy where the pre-formed, protected dipeptide Dibenzyl L-prolyl-L-glutamate is coupled with a suitably protected glycine (B1666218) unit or its analogue. This approach streamlines the synthesis process and allows for modular modifications at the N-terminus.

The synthesis of GPE and its analogues is often achieved by coupling the readily accessible Dibenzyl L-prolyl-L-glutamate with various analogues of glycine. nih.gov This synthetic route begins with the formation of the protected dipeptide itself. In a typical procedure, N-tert-butoxycarbonyl (BOC)-L-proline is activated at its carboxyl group using a coupling agent like ethyl chloroformate in the presence of a base such as triethylamine (B128534). newdrugapprovals.orgnewdrugapprovals.org This activated species is then reacted with dibenzyl L-glutamate to form the fully protected dipeptide, BOC-L-prolyl-L-glutamate dibenzyl ester. newdrugapprovals.orgnewdrugapprovals.orggoogle.com

Following the formation of the protected dipeptide, the BOC protecting group on the proline's nitrogen is removed, commonly using trifluoroacetic acid (TFA), to yield the free amine of L-prolyl-L-glutamate dibenzyl ester. newdrugapprovals.orgnewdrugapprovals.orggoogle.com This key intermediate, the dibenzyl-protected dipeptide unit, is then coupled with an N-protected glycine or glycine analogue. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate the formation of the new peptide bond, assembling the tripeptide backbone. nih.gov The final step involves the removal of the benzyl (B1604629) ester protecting groups, typically through catalytic hydrogenation, to yield the desired tripeptide, GPE, or its analogue. newdrugapprovals.org

The modularity of the synthesis allows for extensive modifications to the GPE structure.

N-Terminal Modifications: Researchers have synthesized numerous GPE analogues by replacing the N-terminal glycine residue with other amino acids or non-amino acid moieties. google.com This is conveniently achieved by coupling the dibenzyl L-prolyl-L-glutamate dipeptide with various protected glycine analogues. google.comgoogle.com This strategy has been used to create a library of derivatives to probe the structural requirements at the N-terminus for biological activity. nih.gov

Table 1: Examples of N-Terminal GPE Analogs Synthesized from Dibenzyl L-prolyl-L-glutamate

| Coupled N-Terminal Unit (Protected) | Resulting Tripeptide Analog (Deprotected) | Reference |

|---|---|---|

| N,N-dimethylglycine | N,N-Dimethylglycyl-L-prolyl-L-glutamic acid | newdrugapprovals.org |

| BOC-L-valine | L-Valyl-L-prolyl-L-glutamic acid | google.com |

| N-pyrrolidineacetic acid | N-Pyrrolidinylacetyl-L-prolyl-L-glutamic acid | google.com |

C-Terminal Modifications: For modifications at the C-terminal glutamic acid residue, a different synthetic strategy is generally employed. Instead of starting with Dibenzyl L-prolyl-L-glutamate, the synthesis typically involves coupling a protected glycyl-L-proline dipeptide, such as N-benzyloxycarbonyl-glycyl-L-proline, with various modified analogues of glutamic acid. nih.govnih.gov This allows for the introduction of changes to the alpha- or gamma-carboxylic acid groups of the glutamate (B1630785) residue, enabling the synthesis of analogues like amides and esters to explore their role in the neuroprotective properties of GPE. google.comnih.govnih.gov

Modifications to the amino acid residues within the GPE sequence, particularly at the proline position, can significantly influence the derivative's structure and conformational preferences, which in turn affects its stability and biological activity. acs.org The peptide bond preceding a proline residue (the Gly-Pro bond in GPE) can exist in either a cis or trans conformation.

Research has shown that introducing modifications to the proline ring can alter this preference. For instance, the synthesis of α-alkylated proline analogues, such as (2S)-2-methylproline, results in derivatives that exhibit a preference for the trans-conformation. acs.orgnih.gov This modification also enhances the chemical and biochemical stability of the peptide compared to the parent GPE. nih.gov One notable example is the α-methyl derivative known as Trofinetide (or NNZ-2566), which displays a superior pharmacokinetic profile due to increased resistance to enzymatic degradation. acs.orgresearchgate.net

Conversely, other modifications can favor the cis conformation. researchgate.net Structural studies on various GPE analogues suggest that while the puckering of the proline's pyrrolidine (B122466) ring is crucial for biological response, the preference for a cis or trans rotamer around the Gly-Pro bond may not be as critical for receptor binding affinity. researchgate.net

Table 2: Influence of Proline Modification on Conformational Preference

| Proline Modification | Preferred Conformation (Gly-Pro bond) | Key Finding | Reference |

|---|---|---|---|

| α-Methylproline | trans | Improved pharmacokinetic profile and stability. | acs.orgnih.gov |

| Spirolactam ring system | cis | Binding affinity does not always correlate with cis-trans preference. | researchgate.net |

Modifications at the N-terminal and C-terminal Residues of GPE Analogs

Design and Synthesis of Conformationally Restricted Peptidomimetics

To overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, researchers design peptidomimetics with restricted conformations. explorationpub.comnih.gov These strategies aim to lock the molecule into its bioactive conformation, thereby increasing receptor affinity and resistance to proteolysis.

Cyclization is a classical strategy used to introduce conformational constraints into a peptide's structure. explorationpub.com In the context of GPE, attempts to synthesize the cyclic tripeptide cyclo(Gly-L-Pro-L-Glu) have been reported. The synthetic approach involves creating a linear precursor, such as Boc-Gly-Pro-Glu(OBn)₂, which can be derived from the dibenzyl L-prolyl-L-glutamate building block. nih.govresearchgate.net After selective deprotection and activation of the appropriate carboxyl group, the cyclization reaction is performed under high-dilution conditions. nih.gov

Interestingly, these attempts did not yield the expected cyclic tripeptide. Instead, the process resulted in dimerization and subsequent cyclization to form the corresponding α-cyclic hexapeptide, cyclo(GPE)₂. nih.govresearchgate.net This outcome highlights the challenges in synthesizing small cyclic peptides and suggests that the linear GPE precursor has a strong tendency to form a dimeric structure before cyclizing. researchgate.net

The development of GPE analogues has heavily relied on the incorporation of non-natural amino acids and the exploration of modified peptide bonds to create more drug-like molecules. acs.orgnih.gov

Non-natural Amino Acids: The incorporation of non-canonical amino acids is a key strategy to generate peptidomimetics with improved stability and pharmacokinetic properties. nih.gov The replacement of natural amino acids often leads to higher activity and increased resistance to enzymatic degradation. nih.govcsic.es

In GPE research, the most prominent example is the substitution of L-proline with (2S)-2-methylproline to create Trofinetide. acs.orgresearchgate.net This single modification significantly enhances the peptide's stability against proteolytic cleavage. researchgate.net Other synthetic efforts have explored the use of more complex non-natural amino acids, including trifluoromethylated prolines and oxazolidine (B1195125) scaffolds as proline surrogates, to enhance properties like lipophilicity. acs.orgnih.gov

Table 3: Examples of Non-Natural Amino Acids in GPE Analogue Design

| Non-Natural Amino Acid | Position of Incorporation | Purpose of Modification | Reference |

|---|---|---|---|

| (2S)-2-Methylproline | Proline | Enhance proteolytic stability, improve pharmacokinetic profile. | acs.orgresearchgate.net |

| α-Trifluoromethylprolines | Proline | Serve as proline surrogates to increase lipophilicity and stability. | acs.orgnih.gov |

| Thiazolidine-4-carboxylic acid | Proline | Modify the pyrrolidine ring structure by replacing a γ-CH₂ group with sulfur. | researchgate.net |

Pseudopeptide Bonds: Another advanced strategy involves the modification or replacement of the amide bonds themselves to form "pseudopeptides." explorationpub.comnih.gov This approach makes the resulting molecule unrecognizable to proteases, significantly increasing its half-life. While detailed synthetic routes starting from Dibenzyl L-prolyl-L-glutamate to form specific pseudopeptide bonds are not extensively documented in the provided context, the creation of GPE "pseudotripeptides" or peptidomimetics has been a successful strategy. nih.govnih.gov These novel GPE peptidomimetics have been synthesized and investigated for their potential to modulate oxidative stress and apoptotic pathways in models of neurodegenerative diseases. nih.gov

Computational Chemistry and Molecular Modeling of Dibenzyl L Prolyl L Glutamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. For molecules like Dibenzyl L-prolyl-L-glutamate, DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, and parameters related to chemical reactivity. While specific DFT studies on Dibenzyl L-prolyl-L-glutamate are not prevalent in the literature, the methodology is widely applied to its constituent amino acids and related peptides. researchgate.netnih.gov

DFT calculations have been used to analyze peptide structures and their self-assembly. For instance, in the study of cyclic peptides, DFT helps in understanding the non-planar conformations and the hydrogen-bond-mediated stacking that leads to the formation of nanotubes. researchgate.net The choice of DFT functional and basis set is crucial for obtaining accurate results. Studies comparing different DFT methods for transition metal-amino acid complexes have shown that functionals like M06 and M06-L with a 6-311++G(d,p) basis set can provide results with the smallest errors relative to experimental values. nih.gov Such calculations can accurately predict interatomic bond lengths and vibrational spectra (FTIR), which are key for characterizing the molecule's structure. nih.gov

For Dibenzyl L-prolyl-L-glutamate, DFT could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate Electronic Properties: Map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular reactivity and stability.

Predict Spectroscopic Signatures: Calculate theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the interpretation of experimental data. researchgate.net

Analyze Reactivity Descriptors: Calculate properties like electrostatic potential, which reveals regions of the molecule that are prone to electrophilic or nucleophilic attack.

The table below outlines typical parameters and outputs from a hypothetical DFT study on a dipeptide system, based on common practices in the field. nih.gov

| Parameter | Description | Typical Method/Basis Set | Predicted Output Example |

| Optimized Geometry | The lowest energy conformation of the molecule. | B3LYP/6-311++G(d,p) | Bond lengths (e.g., C-N, C=O), bond angles, and dihedral angles defining the peptide backbone and side chains. |

| Vibrational Frequencies | Theoretical IR spectrum peaks corresponding to molecular vibrations. | M06/6-311++G(d,p) | Amide I band (~1650 cm⁻¹), Amide II band (~1550 cm⁻¹), C-H stretches. |

| Electronic Energy | Total energy of the molecule in its ground electronic state. | B3LYP/6-311++G(d,p) | A single value in Hartrees or eV, used to compare the relative stability of different isomers or conformers. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | M06-L/6-311++G(d,p) | HOMO-LUMO energy gap, indicating chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | B3LYP/6-311++G(d,p) | Partial positive charges on carbonyl carbons and partial negative charges on carbonyl oxygens. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows researchers to observe the time-dependent behavior of a molecular system, providing detailed information on conformational changes and stability. nih.govbiorxiv.org For Dibenzyl L-prolyl-L-glutamate, MD simulations can reveal how the molecule behaves in a solution, explores different shapes (conformations), and maintains its structural integrity over time.

MD simulations have been extensively used to study peptides and proteins. nih.govd-nb.infochemrxiv.org These simulations can monitor the stability of a protein's structure by calculating the root-mean-square deviation (RMSD) of the backbone atoms over time; a stable trajectory suggests conformational rigidity. nih.govd-nb.info Simulations can also shed light on aggregation processes, where inter-peptide interactions can lead to the formation of stable aggregates within nanoseconds. mdpi.com The stability of these aggregates is often driven by interactions between hydrophobic residues, shielding them from the solvent. mdpi.com

For a dipeptide like Dibenzyl L-prolyl-L-glutamate, MD simulations can be used to:

Explore Conformational Space: The proline residue confers a unique structural rigidity to the peptide backbone. nih.gov MD simulations can sample the accessible conformations, identifying the most populated and energetically favorable shapes.

Assess Stability: By running simulations in different environments (e.g., water, organic solvents), one can assess the conformational stability of the dipeptide. chemrxiv.org This is crucial for understanding its behavior in biological systems or during chemical synthesis.

Analyze Solvent Effects: MD simulations explicitly model solvent molecules, allowing for a detailed analysis of hydrogen bonding and other interactions between the dipeptide and the solvent, which heavily influence its conformation and solubility.

The table below summarizes typical parameters and analyses performed in MD simulations of peptide systems.

| Simulation Parameter/Analysis | Description | Typical Value/Tool | Insight Gained |

| Force Field | A set of parameters used to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS | Describes the interactions between atoms, dictating the molecular movements. |

| Simulation Time | The total time duration of the simulation. | 100 ns - 1 µs | Allows for the observation of conformational changes from local fluctuations to larger-scale motions. nih.govd-nb.info |

| Solvent Model | The representation of the solvent in the simulation box. | TIP3P, SPC/E (for water) | Crucial for accurately modeling the hydrophobic effect and hydrogen bonding. |

| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of superimposed structures. | Calculated over the simulation trajectory | Indicates the stability of the molecule's conformation; low, stable RMSD suggests a stable structure. nih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of the structure. | Calculated over the simulation trajectory | Reveals changes in the overall shape and size of the molecule or its aggregates. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds over time. | VMD, GROMACS tools | Details the specific intramolecular and intermolecular interactions that stabilize the peptide's structure. nih.gov |

Theoretical Models for Ligand-Target Interactions

Understanding how a molecule like Dibenzyl L-prolyl-L-glutamate interacts with a biological target (e.g., a receptor or enzyme) is fundamental to predicting its biological activity. Theoretical models of protein-ligand interactions provide a framework for this understanding, which can be further investigated using computational techniques like molecular docking. mdpi.com

Three primary models describe the binding process: mdpi.com

Lock-and-Key Model: This early model proposes that the ligand (the "key") fits into the rigid binding site of the protein (the "lock") with perfect complementarity.

Induced Fit Model: An evolution of the first model, this theory suggests that the binding of a ligand induces a conformational change in the protein, resulting in a snug fit. The protein is flexible and adapts its shape to accommodate the ligand.

Conformational Selection Model: This model posits that a protein exists as an ensemble of different conformations in equilibrium. The ligand then selectively binds to and stabilizes a specific pre-existing conformation that has the highest affinity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org It is widely used to screen virtual libraries of compounds against a protein target, score their binding affinity, and propose binding poses. For dipeptides derived from proline and glutamate (B1630785), docking could predict how they bind to the active site of an enzyme like angiotensin-converting enzyme (ACE) or a glutamate receptor. nih.govucd.ie Docking studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex. ucd.ie

| Interaction Model/Method | Core Principle | Applicability to Dibenzyl L-prolyl-L-glutamate |

| Lock-and-Key | Rigid protein and rigid ligand with perfect shape complementarity. mdpi.com | Less likely to be fully accurate, as both the peptide and target protein are flexible. |

| Induced Fit | Ligand binding causes the protein to change its shape for a better fit. mdpi.com | A plausible model, where the binding of the dipeptide could cause local changes in the target's active site. |

| Conformational Selection | The ligand selects and stabilizes a specific, pre-existing conformation of the protein from its natural ensemble. mdpi.com | Highly relevant, as the flexible dipeptide could adopt a specific conformation to fit into one of the protein's existing conformational states. |

| Molecular Docking | Computational prediction of the binding pose and affinity of a ligand within a protein's binding site. plos.org | Can be used to virtually screen potential protein targets and predict the binding mode and strength of the dipeptide, identifying key interacting amino acid residues. ucd.ie |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Peptides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. QSAR models are powerful tools for predicting the activity of new compounds and for understanding the mechanism of action of a group of molecules. researchgate.net

In peptide research, QSAR is used to correlate the physicochemical properties of amino acids in a peptide sequence with a specific biological effect, such as ACE inhibition or bitterness. nih.govproquest.com Independent variables in these models are numerical descriptors representing the properties of the amino acids (e.g., hydrophobicity, steric properties, electronic properties), while the dependent variable is the measured biological activity (e.g., IC₅₀). ucd.ienih.gov

For peptides derived from the Pro-Glu scaffold, QSAR studies can reveal which structural features are critical for activity. For example, studies on dipeptides have shown that a hydrophobic C-terminal amino acid is a key determinant for bitterness. nih.gov For ACE inhibition, the properties of amino acids at both the N- and C-termini are important. proquest.com QSAR models can effectively predict the activity of untested peptides, guiding the synthesis of more potent analogues. biologists.com

| Model | Statistical Parameters | Key Findings for Bitterness |

| Dipeptide QSAR Model (PLS with BOSS variable selection) | R² = 0.950, Q² = 0.941, RMSECV = 0.158 nih.gov | The hydrophobicity of the C-terminal amino acid is the most critical factor for bitterness. nih.gov |

| Bulky and hydrophobic N-terminal amino acids also contribute significantly to bitterness. nih.gov | ||

| The model successfully predicts the bitterness threshold of various dipeptides based on amino acid descriptors. nih.gov |

These models demonstrate that the biological activity of short peptides is highly dependent on the properties of the constituent amino acids and their position in the sequence. For derivatives of Dibenzyl L-prolyl-L-glutamate, where the benzyl (B1604629) groups would be removed to yield the active peptide, QSAR could be instrumental in predicting their potential biological effects.

Biomolecular Interaction Research Involving Dibenzyl L Prolyl L Glutamate Derivatives

Enzymatic Stability and Cleavage Studies of Related Peptides

The stability of peptides in biological environments is a critical factor influencing their potential therapeutic applications. Research has focused on understanding how these molecules withstand enzymatic degradation.

Investigation of Peptide Bond Susceptibility to Proteases

The peptide bonds within Dibenzyl L-prolyl-L-glutamate and its analogs are susceptible to hydrolysis by various proteases, which can impact their bioavailability and duration of action. The rate of this breakdown is influenced by the specific amino acid sequence and modifications to the peptide structure.

Dipeptide prodrugs, for instance, often exhibit increased stability compared to their parent compounds. Studies on floxuridine (B1672851) prodrugs revealed that those with aromatic amino acid moieties had better stability in enzymatic solutions like plasma and cell homogenates. acs.org In contrast, prodrugs containing glycyl moieties were found to be less stable. acs.org The composition of the amino acids in a dipeptide chain significantly affects the stability of the ester bond. acs.org For example, dipeptide prodrugs with bulky, beta-branched amino acids like valine and isoleucine show considerably more stability. nih.gov

Enzymes such as γ-glutamyl hydrolase are known to hydrolyze the amide bond in certain dipeptide analogues, releasing the parent drug which can then be further metabolized. nih.gov To counteract this, researchers have explored strategies like replacing an amino acid with its D-enantiomer or removing the α-carboxyl group of the second amino acid to create more stable compounds. nih.gov The presence of a proline residue can also confer some resistance to degradation by certain proteases. acs.org However, even proline-containing peptides can be broken down by specific enzymes like post-proline cleaving enzymes. acs.org

| Peptide Modification | Effect on Protease Susceptibility | Reference |

| Aromatic amino acid moieties | Increased stability | acs.org |

| Glycyl moieties | Decreased stability | acs.org |

| Bulky, β-branched amino acids | Increased stability | nih.gov |

| D-enantiomer substitution | Increased stability | nih.gov |

| Removal of α-carboxyl group | Increased stability | nih.gov |

Metabolic Stability in In Vitro Systems

The metabolic stability of Dibenzyl L-prolyl-L-glutamate derivatives is commonly assessed in in vitro systems that mimic physiological conditions, such as cell homogenates and plasma. These studies provide insights into the half-life and metabolic fate of the compounds.

Research on various dipeptide prodrugs has consistently shown that they are hydrolyzed much faster in cell homogenates compared to buffer solutions, indicating enzyme-catalyzed breakdown. acs.orgmdpi.com For example, the activation of floxuridine prodrugs was found to be 2- to 30-fold faster in cell homogenates. acs.org Similarly, all studied gemcitabine (B846) prodrugs had 4- to 87-fold shorter half-lives in cell homogenates than in phosphate (B84403) buffer. mdpi.com

The structure of the dipeptide plays a crucial role in its metabolic stability. Dipeptide prodrugs can sometimes be less chemically stable than their mono-amino acid counterparts due to the potential for intramolecular reactions, such as the formation of diketopiperazine. mdpi.com However, modifications to the peptide structure, such as the inclusion of unnatural D-amino acids, can significantly enhance enzymatic stability. mdpi.com The half-life of a GPE analogue, for instance, was significantly prolonged in plasma by adding a methyl group to the proline ring to increase resistance to enzymatic degradation. researchgate.net

Ligand-Target Interactions in In Vitro Systems

Understanding how Dibenzyl L-prolyl-L-glutamate derivatives interact with their molecular targets is fundamental to elucidating their mechanism of action. In vitro studies using recombinant receptors and other cellular components are pivotal in this area of research.

Receptor Binding Affinity Studies with Recombinant Receptors (e.g., Glutamate (B1630785) Receptors)

Glypromate (GPE), a tripeptide composed of Glycyl-L-Prolyl-L-Glutamate, and its analogues have been a key focus of receptor binding studies, particularly in relation to glutamate receptors. acs.org GPE itself is known to be the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and is believed to mediate some of its neuroprotective effects, although it does not bind to the IGF-1 receptor. newdrugapprovals.org

Studies have shown that GPE and some of its derivatives exhibit binding affinity for the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor. newdrugapprovals.orgnih.gov However, the affinity is generally low. newdrugapprovals.org Interestingly, research on various GPE analogues has revealed that their neuroprotective activity does not always correlate directly with their binding affinity to glutamate receptors. acs.orgresearchgate.net For instance, some analogues with low glutamate receptor binding affinity still demonstrate significant neuroprotective effects against NMDA-induced excitotoxicity. researchgate.netnih.gov

Modifications to the proline residue in GPE analogues have been shown to influence their binding affinity. For example, replacing the prolyl residue with certain constrained proline mimetics can lead to higher affinities for glutamate receptors compared to the parent GPE. acs.orgnih.gov Conversely, other substitutions can result in a complete loss of binding affinity. acs.org

| Compound/Analogue | Binding Affinity (Ki) for Glutamate Receptors | Reference |

| Glypromate (GPE) | 31.24 ± 15.65 µM | acs.orgnih.gov |

| GPE analogue with cis-4-amino-l-proline | 15.54 ± 4.78 µM | acs.orgnih.gov |

| GPE analogue with trans-4-hydroxy-l-proline | 9.24 ± 1.74 µM | acs.orgnih.gov |

| GPE analogue with (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | 22.37 ± 5.30 µM | acs.orgnih.gov |

| GPE analogue with l-azetidine-2-carboxylic acid | > 100 µM | acs.org |

| GPE analogue with 1-aminocyclopropane-1-carboxylic acid | > 100 µM | acs.org |

| GPE analogue with 1-aminocyclohexane-1-carboxylic acid | > 100 µM | acs.org |

Exploration of Molecular Targets for Derived Peptides

The exploration of molecular targets for peptides derived from Dibenzyl L-prolyl-L-glutamate extends beyond glutamate receptors. While the NMDA receptor is a known target for GPE, research suggests the involvement of other pathways. newdrugapprovals.org For example, GPE-stimulated acetylcholine (B1216132) release appears to occur through a non-NMDA pathway. newdrugapprovals.org

The neuroprotective effects of GPE and its analogues are thought to be mediated through multiple mechanisms. newdrugapprovals.org These peptides have been shown to act as neuronal rescue agents in various models of brain injury and disease. newdrugapprovals.org The tripeptide Gly-Pro-Glu is a neuroprotective compound that is neuroprotective in animal models of various neurodegenerative diseases. newdrugapprovals.org

Modulation of Cellular Pathways in In Vitro Research

The biological effects of Dibenzyl L-prolyl-L-glutamate derivatives are ultimately manifested through their modulation of various cellular pathways. In vitro research provides a controlled environment to investigate these intricate interactions.

Studies on GPE have shown its ability to modulate key cellular signaling pathways. For instance, GPE treatment has been observed to positively affect the proliferation and migration of mouse neural stem cells by altering the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, which are associated with neuroprotective activity. nih.gov Furthermore, GPE has been found to mimic the effects of IGF-1 on the somatostatin (B550006) system through a mechanism that involves the modulation of calcium and glycogen (B147801) synthase kinase 3β signaling, independent of β-amyloid clearance. newdrugapprovals.org

In the context of Alzheimer's disease research, GPE peptidomimetics have been shown to modulate oxidative stress, acetylcholine depletion, and α-secretase inactivation, as well as apoptotic and necrotic cell death in in vitro models. nih.govresearchgate.net These findings suggest that these compounds may hold therapeutic potential for neurodegenerative disorders. nih.govresearchgate.net L-glutamate itself is highly metabolized in both astrocytes and endothelial cells, with subsequent transport of its metabolites. nih.gov This metabolic processing is an important consideration in understanding the downstream cellular effects of glutamate-containing peptides. nih.gov

Investigation of Signaling Pathway Activation

The derivatives synthesized from Dibenzyl L-prolyl-L-glutamate, primarily Glycyl-L-prolyl-L-glutamate (GPE), have been shown to interact with and modulate critical signaling pathways in the central nervous system. A significant area of this research has been the glutamatergic system, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor, which is pivotal for synaptic plasticity, learning, and memory.

Studies have revealed that GPE has a binding affinity for NMDA receptors, although this affinity is considered low. researchgate.net Its interaction with the NMDA receptor can be complex; some findings suggest it may act as a weak agonist, while others point towards a role in protecting neurons from NMDA-induced toxicity. researchgate.net This modulation of the NMDA receptor is believed to be a key mechanism behind the neuroprotective effects observed with GPE and its analogues.

Furthermore, the signaling cascades downstream of receptor activation have also been a subject of investigation. For instance, GPE has been shown to activate the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for neuronal survival and proliferation. It is noteworthy that the neuroprotective actions of GPE are not mediated through the insulin-like growth factor-1 (IGF-1) receptor, even though GPE is a naturally occurring metabolite of IGF-1. researchgate.net

Effects on Cellular Processes in Cultured Cells (e.g., Acetylcholine and Dopamine (B1211576) Release)

In vitro studies using cultured cells and tissue preparations have been instrumental in elucidating the effects of GPE, derived from synthetic routes involving Dibenzyl L-prolyl-L-glutamate, on fundamental cellular processes like neurotransmitter release. These investigations have provided evidence for the neuromodulatory potential of GPE.

Research has demonstrated that GPE can stimulate the release of key neurotransmitters, including acetylcholine and dopamine, from rat brain slices. Specifically, GPE was found to have a potent stimulatory effect on the potassium-induced release of acetylcholine from cortical slices. researchgate.net A similar, though less potent, stimulatory effect was observed on the release of dopamine from the striatum.

Interestingly, the mechanisms governing the release of these two neurotransmitters appear to be distinct. The effect of GPE on dopamine release was found to be inhibited by a specific NMDA receptor antagonist (AP7). This suggests that the GPE-induced release of dopamine is mediated through its interaction with the NMDA receptor. In contrast, the same antagonist did not block the GPE-stimulated release of acetylcholine, indicating that this process occurs via a non-NMDA pathway that is yet to be fully characterized. researchgate.net

The table below summarizes the key research findings on the effects of GPE on neurotransmitter release in cultured cell systems.

| Derivative Studied | Cellular System | Effect Observed | Underlying Mechanism |

| Glycyl-L-prolyl-L-glutamate (GPE) | Rat Cortical Slices | Potent stimulation of acetylcholine release | Non-NMDA receptor pathway |

| Glycyl-L-prolyl-L-glutamate (GPE) | Rat Striatal Slices | Stimulation of dopamine release | Mediated by NMDA receptors |

Applications in Supramolecular Chemistry and Materials Science Research

Development of Peptide-Modified Polymeric Materials

The incorporation of peptides into synthetic polymers is a widely used strategy to create advanced materials with enhanced biocompatibility, biodegradability, and specific biological functions.

Poly(L-glutamic acid) (PGA) is a biocompatible and biodegradable polymer with pendant carboxylic acid groups that are amenable to chemical modification. iris-biotech.demdpi.com These side chains can be functionalized with various molecules, including peptides, to tailor the polymer's properties for specific applications such as drug delivery. nih.goviris-biotech.de

The synthesis of analogs of the neuroprotective tripeptide Glycyl-L-prolyl-L-glutamic acid (GPE) often utilizes Dibenzyl L-prolyl-L-glutamate as a key intermediate. nih.govnewdrugapprovals.orggoogle.comnih.gov In these syntheses, the free amino group of the dipeptide is coupled with a glycine (B1666218) derivative. nih.gov This demonstrates the chemical accessibility of the N-terminus of Dibenzyl L-prolyl-L-glutamate for amide bond formation. A similar strategy could be envisioned for grafting this dipeptide onto a PGA backbone, where the pendant carboxyl groups of PGA are activated for coupling with the N-terminus of the dipeptide. While the literature describes the general modification of PGA with amino-containing molecules, specific examples detailing the incorporation of Dibenzyl L-prolyl-L-glutamate into PGA are not prominently featured in the reviewed sources.

The table below summarizes findings from related research on the modification of poly(L-glutamic acid).

| Polymer System | Modifying Agent | Resulting Properties | Reference |

| Poly(α,L-glutamic acid) | Hydrophobic and basic L-amino acids, D-glucosamine | Formation of amphiphilic glycopolypeptides capable of forming nanoparticles for drug delivery. | uni-hannover.denih.gov |

| Poly(L-glutamic acid) | Cisplatin | Creation of polymer-drug conjugates for cancer therapy. | mdpi.com |

| Poly(L-glutamic acid) | Paclitaxel | Development of PGA-paclitaxel conjugates with improved therapeutic profiles. | iris-biotech.de |

Biomimetic materials aim to replicate the structure and function of biological materials. Peptides are excellent building blocks for biomimetic design due to their inherent biological recognition capabilities and their tendency to form structures reminiscent of natural proteins. nih.govtandfonline.comfrontiersin.org Proline-rich sequences, for instance, are found in structural proteins like collagen. nih.govfrontiersin.org

The dipeptide L-prolyl-L-glutamate contains structural elements that could be valuable in biomimetic design. Proline provides conformational rigidity, while glutamic acid offers a side chain that can be further functionalized or can participate in electrostatic interactions. Although direct applications of Dibenzyl L-prolyl-L-glutamate in the design of biomimetic materials are not explicitly detailed in the available literature, the principles of peptide-based biomimicry suggest its potential. For example, it could be incorporated into larger peptide sequences designed to mimic specific protein domains or to create self-assembling materials for tissue engineering scaffolds. frontiersin.org

Incorporation into Poly(L-glutamic acid) Derivatives

Chiral Auxiliaries and Catalysis Research

The use of chiral molecules to control the stereochemical outcome of chemical reactions is a fundamental concept in asymmetric synthesis. While proline and its derivatives are well-established as effective organocatalysts and chiral auxiliaries, the specific application of Dibenzyl L-prolyl-L-glutamate in this context is not well-documented in the scientific literature.